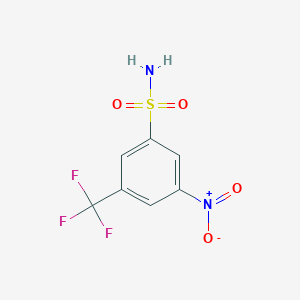
1H-pyrazole-4-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-pyrazole-4-sulfonyl fluoride (PFSF) is a fluorinated organic compound that has many applications in scientific research. It is a potent inhibitor of serine proteases, including enzymes involved in cellular metabolism, and can be used to study the structure and function of these enzymes. PFSF has been used to study a variety of physiological processes, including the regulation of glucose homeostasis, the regulation of the immune system, and the regulation of synaptic transmission. In addition, PFSF has been used in laboratory experiments to study the effects of its inhibition on various biological systems.
科学的研究の応用
1H-pyrazole-4-sulfonyl fluoride has been used in a variety of scientific research applications. It has been used to study the structure and function of serine proteases, and has been used to study the regulation of glucose homeostasis, the regulation of the immune system, and the regulation of synaptic transmission. This compound has also been used to study the effects of its inhibition on various biological systems.
作用機序
1H-pyrazole-4-sulfonyl fluoride is a potent inhibitor of serine proteases, including enzymes involved in cellular metabolism. It works by binding to the active site of the enzyme, preventing the enzyme from carrying out its normal activity. This inhibition can be used to study the structure and function of the enzyme, as well as the effects of its inhibition on various biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the type of serine protease it is inhibiting and the system in which it is being studied. In general, this compound has been shown to inhibit the activity of serine proteases, which can have a variety of effects on the cell. For example, this compound has been shown to inhibit the activity of the enzyme responsible for degrading glucose, resulting in an increase in glucose levels in the cell. It has also been shown to inhibit the activity of enzymes involved in the regulation of the immune system, resulting in an increase in inflammatory responses.
実験室実験の利点と制限
1H-pyrazole-4-sulfonyl fluoride is a useful tool for laboratory experiments, as it can be used to study the structure and function of serine proteases, as well as the effects of its inhibition on various biological systems. One of the advantages of using this compound is that it is relatively easy to synthesize and can be used in a variety of systems. However, it is important to note that this compound is a potent inhibitor of serine proteases and should be used with caution in laboratory experiments.
将来の方向性
There are many potential future directions for the use of 1H-pyrazole-4-sulfonyl fluoride in scientific research. One potential direction is the use of this compound in drug discovery, as it can be used to study the structure and function of serine proteases and their inhibition. Another potential direction is the use of this compound to study the regulation of glucose homeostasis, the regulation of the immune system, and the regulation of synaptic transmission. Additionally, this compound could be used to study the effects of its inhibition on various biological systems, such as the cardiovascular system, the nervous system, and the immune system. Finally, this compound could be used to study the effects of its inhibition on various diseases, such as cancer, diabetes, and Alzheimer's disease.
合成法
1H-pyrazole-4-sulfonyl fluoride can be synthesized by reacting 4-sulfonylpyrazole with fluorosulfonic acid in an aqueous solution. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to provide the necessary conditions for the reaction to occur. The reaction proceeds in two steps, first forming a sulfonate ester, which then reacts with fluorosulfonic acid to form this compound. The reaction is generally carried out at room temperature, and the product can be isolated by precipitation.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H-pyrazole-4-sulfonyl fluoride involves the reaction of pyrazole-4-sulfonic acid with thionyl chloride followed by treatment with hydrogen fluoride.", "Starting Materials": [ "Pyrazole-4-sulfonic acid", "Thionyl chloride", "Hydrogen fluoride" ], "Reaction": [ "Pyrazole-4-sulfonic acid is dissolved in anhydrous dichloromethane.", "Thionyl chloride is added dropwise to the solution with stirring at room temperature.", "The reaction mixture is stirred for several hours until the evolution of gas ceases.", "The solvent is removed under reduced pressure to obtain pyrazole-4-sulfonyl chloride.", "Pyrazole-4-sulfonyl chloride is dissolved in anhydrous tetrahydrofuran.", "Hydrogen fluoride gas is bubbled through the solution at -78°C for several hours.", "The reaction mixture is allowed to warm to room temperature and stirred for several hours.", "The solvent is removed under reduced pressure to obtain 1H-pyrazole-4-sulfonyl fluoride." ] } | |
CAS番号 |
1936120-21-6 |
分子式 |
C3H3FN2O2S |
分子量 |
150.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



